rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL-37344 is a compound that acts as a selective agonist of the β3 adrenergic receptor. The compound’s molecular formula is C19H22ClNO4, and it has a molar mass of 363.84 g/mol .
Preparation Methods
The synthesis of BRL-37344 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-chlorophenylacetonitrile with ethyl chloroformate to form an intermediate, which is then reacted with 4-hydroxyphenylacetic acid to yield the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
BRL-37344 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
BRL-37344 exerts its effects by selectively binding to and activating the β3 adrenergic receptor. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) in cells. The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates target proteins and leads to various physiological responses, such as increased lipolysis and thermogenesis .
Comparison with Similar Compounds
BRL-37344 is unique in its high selectivity for the β3 adrenergic receptor compared to other β-adrenergic receptor agonists. Similar compounds include:
CGP 12177: A β3 adrenergic receptor agonist with partial agonist properties at other β-adrenergic receptors.
CL 316243: Another β3 adrenergic receptor agonist with similar effects but different selectivity profiles.
BRL-37344’s high selectivity and efficacy make it a valuable tool in research focused on β3 adrenergic receptors and their physiological roles.
Properties
CAS No. |
90730-96-4 |
---|---|
Molecular Formula |
C19H22ClNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m0/s1 |
InChI Key |
ZGGNJJJYUVRADP-SCLBCKFNSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@H](C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.